molecular formula C20H23N3O2 B7518062 N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B7518062
M. Wt: 337.4 g/mol
InChI Key: BCXMTCPXCDEUMP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a phenyl group. The compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Acetylation of 3-aminophenylacetic acid: The starting material, 3-aminophenylacetic acid, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-(3-acetylphenyl)acetic acid.

    Formation of the piperazine derivative: The N-(3-acetylphenyl)acetic acid is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Research focuses on its effects on the central nervous system and its potential use in treating neurological disorders.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can be compared with other piperazine derivatives, such as:

    N-(2-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with the acetyl group in a different position.

    N-(3-acetylphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16(24)17-6-5-7-18(14-17)21-20(25)15-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMTCPXCDEUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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